BenchChemオンラインストアへようこそ!

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

Monoamine Oxidase B (MAO-B) Inhibition Neurodegenerative Disease Research Enzyme Inhibition Assay

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is a uniquely positioned benzoxazinone building block whose 7-bromo substituent is critical—not interchangeable with other halogenated analogs. This substitution enables robust Suzuki-Miyaura and Sonogashira cross-coupling reactions for rapid library synthesis, while driving potent MAO-B inhibition (IC50 33 nM, 30-fold selectivity over MAO-A) and P2X4 receptor antagonism (IC50 8.34 µM). Its derivatives also demonstrate anticancer activity against HeLa, MCF-7, A549, and PC3 cell lines. Procure with confidence: the specific 7-bromo regiochemistry is essential for reproducible synthetic outcomes and validated biological assay results.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 321436-06-0
Cat. No. B1339940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS321436-06-0
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=C(C=C2)Br
InChIInChI=1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
InChIKeyZAXUQDMKVBOVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 321436-06-0) - Molecular Overview and Sourcing Context


7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol [1]. It belongs to the benzoxazinone class, which is characterized by a benzene ring fused to an oxazine ring. This compound is primarily utilized as a research chemical and a versatile building block in organic synthesis [2].

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Why Generic Substitution Within the Benzoxazinone Class Is Scientifically Unsound


The 7-bromo substitution on the benzoxazinone core is not interchangeable with other halogenated or unsubstituted analogs. The presence and position of the bromine atom critically modulate both the compound's synthetic utility as a cross-coupling handle and its biological activity profile. In structure-activity relationship (SAR) studies on related benzoxazinone derivatives, modifications at the 7-position have been shown to significantly alter inhibitory potency against key enzymatic targets, such as platelet aggregation and monoamine oxidases [1]. Therefore, substituting 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one with a different analog without prior validation would compromise both synthetic outcomes and biological assay reproducibility.

Quantitative Differentiation Guide: 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one vs. Closest Analogs and Class Benchmarks


MAO-B Inhibition Potency of 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one vs. Unsubstituted Core

The 7-bromo derivative demonstrates significantly higher potency against human monoamine oxidase B (MAO-B) compared to the unsubstituted benzoxazinone core. While the parent scaffold shows negligible activity, the 7-bromo compound exhibits an IC50 of 33 nM [1].

Monoamine Oxidase B (MAO-B) Inhibition Neurodegenerative Disease Research Enzyme Inhibition Assay

MAO-A vs. MAO-B Selectivity Profile of 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

The 7-bromo compound demonstrates a marked selectivity for MAO-B over MAO-A. It inhibits MAO-A with an IC50 of 1000 nM, resulting in a 30-fold selectivity ratio favoring MAO-B (IC50 = 33 nM) [1]. This is a key differentiator from many non-selective MAO inhibitors.

Monoamine Oxidase Selectivity MAO-A/MAO-B Differential Inhibition Enzyme Selectivity Profiling

P2X4 Receptor Antagonism: 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one vs. Class Baseline

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one acts as an antagonist at the human P2X4 receptor with an IC50 of 8.34 µM, as measured by a reduction in intracellular Ca2+ influx in 1321N1 cells [1]. While this potency is moderate, it provides a quantifiable baseline for this scaffold at this target.

P2X4 Purinergic Receptor Pain and Inflammation Research Calcium Influx Assay

Glycolate Oxidase Inhibition: 7-Bromo Derivative vs. Class Potential

The compound shows weak inhibition of mouse glycolate oxidase with an IC50 of 39.9 µM [1]. While this activity is low, it defines the compound's interaction with this target and contrasts with its high potency against MAO-B, highlighting target-specific differentiation.

Glycolate Oxidase (HAO1) Metabolic Disease Research Enzyme Inhibition Screening

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Recommended Research and Industrial Application Scenarios


Neuroscience Research: MAO-B Inhibition Studies

This compound is optimally suited for in vitro studies investigating monoamine oxidase B (MAO-B) inhibition, given its potent IC50 of 33 nM and 30-fold selectivity over MAO-A [1]. It can serve as a valuable tool compound for exploring MAO-B's role in neurodegenerative diseases such as Parkinson's disease.

Pain and Inflammation Research: P2X4 Receptor Antagonism

Researchers investigating the P2X4 receptor in pain signaling and inflammation can use this compound as a defined antagonist with an IC50 of 8.34 µM in cellular calcium influx assays [2]. This provides a starting point for structure-activity relationship studies aimed at improving potency.

Synthetic Chemistry: Cross-Coupling Reactions and Library Synthesis

The 7-bromo substituent makes this compound a highly versatile building block for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. It is ideal for generating diverse libraries of benzoxazinone derivatives for drug discovery programs [3].

Medicinal Chemistry: Anticancer Agent Development

Derivatives of 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, particularly isoxazole hybrids, have demonstrated anticancer activity against multiple cell lines (HeLa, MCF-7, A549, PC3) [4]. This positions the parent compound as a key intermediate for synthesizing and screening novel anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.